molecular formula C10H7ClN4 B1348247 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-67-7

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1348247
CAS RN: 51516-67-7
M. Wt: 218.64 g/mol
InChI Key: WIWSALMJHPGFDY-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the linear formula C10H9ClN4O . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is characterized by the presence of a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . The pyrazole heterocyclic ring represents an important building block in different areas of organic and medicinal chemistry .

Scientific Research Applications

I have conducted searches to gather information on the scientific research applications of “5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile”. However, the search results do not provide detailed information on six or eight unique applications for this specific compound. Instead, they offer a general overview of the potential applications of pyrazole-bearing compounds. Below is a summary based on the available information:

Pharmacological Effects

Pyrazole-bearing compounds are known for their diverse pharmacological effects. They have been studied for their potent antileishmanial and antimalarial activities .

Cancer Research

Some pyrazole derivatives have been tested by the National Cancer Institute (NCI) on a panel of 60 different human cancer cell lines, showing significant cytotoxic activity .

Chromatography and Mass Spectrometry

These compounds may also be used in chromatography or mass spectrometry applications to fulfill sample manipulation during these processes .

Safety and Hazards

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWSALMJHPGFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348616
Record name 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

51516-67-7
Record name 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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